BenchChemオンラインストアへようこそ!

1-(4-Hydroxycyclohexyl)pyrrolidin-2-one

Stereochemistry Asymmetric Synthesis Chiral Building Block

Procure CAS 886615-37-8, a trans-(1R,4R) pyrrolidin-2-one, for stereochemically demanding applications. Its defined configuration excludes cis-isomer ambiguity, ensuring reliable 11β-HSD1 inhibitor SAR and negative control performance in 5-LOX screens (no activity at 100 µM). Use as a chiral building block for enantiopure synthesis. Insist on batch-specific COA for 95–98% purity to guarantee downstream fidelity.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 886615-37-8
Cat. No. B1397797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxycyclohexyl)pyrrolidin-2-one
CAS886615-37-8
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2CCC(CC2)O
InChIInChI=1S/C10H17NO2/c12-9-5-3-8(4-6-9)11-7-1-2-10(11)13/h8-9,12H,1-7H2
InChIKeyJQQONDVCJKOBDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Hydroxycyclohexyl)pyrrolidin-2-one (CAS 886615-37-8) Procurement Baseline: Structural Identity and Purity Specifications


1-(4-Hydroxycyclohexyl)pyrrolidin-2-one (CAS 886615-37-8) is a chiral pyrrolidin-2-one derivative featuring a trans-4-hydroxycyclohexyl substituent in stereospecific (1R,4R) configuration [1][2]. The compound possesses a five-membered lactam ring with a rigid cyclohexyl framework and polar hydroxyl functionality, rendering it a versatile intermediate in synthetic and medicinal chemistry [3]. Commercially available with purity specifications of 95–98% from reputable vendors, the compound is supplied for research use as a building block for pharmaceutical intermediates, ligand design, and asymmetric synthesis applications [1].

Why Generic Substitution of 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one Is Not Feasible: Stereochemical Identity and Target Engagement


Generic substitution of 1-(4-hydroxycyclohexyl)pyrrolidin-2-one (CAS 886615-37-8) with other pyrrolidin-2-one derivatives fails due to stereochemical dependence of biological target engagement. The trans-(1R,4R) configuration of the hydroxycyclohexyl moiety is not interchangeable with its cis-isomer (CAS 895581-20-1), which possesses distinct spatial orientation of the hydroxyl group [1][2]. Cyclohexyl-substituted pyrrolidinones as a class demonstrate that stereochemistry critically governs inhibitory potency at targets such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with trans-configured analogs exhibiting markedly different activity profiles from their cis-counterparts [3]. This compound's defined stereochemistry ensures precise control in stereoselective reactions and ligand-binding assays, precluding simple in-class substitution without altering experimental outcomes .

Quantitative Evidence Guide for 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one (CAS 886615-37-8) Selection


Stereochemical Identity: trans-(1R,4R) versus cis-Isomer Differentiation

CAS 886615-37-8 is the trans-(1R,4R)-configured stereoisomer of 1-(4-hydroxycyclohexyl)pyrrolidin-2-one, fundamentally distinct from its cis-isomer (CAS 895581-20-1) [1]. The trans-configuration positions the hydroxyl group equatorially relative to the cyclohexyl ring, whereas the cis-isomer adopts an axial-equatorial orientation. This stereochemical divergence directly impacts molecular recognition in biological systems—cyclohexyl-substituted pyrrolidinones as 11β-HSD1 inhibitors demonstrate that trans-configured analogs exhibit distinct binding interactions compared to cis-counterparts [2][3]. The target compound carries defined (1R,4R) stereochemistry as specified in vendor documentation, ensuring stereochemical integrity for asymmetric applications .

Stereochemistry Asymmetric Synthesis Chiral Building Block

5-Lipoxygenase Inhibitory Activity: Comparative Assay Data at 100 µM

In a ChEMBL-curated binding assay evaluating inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase, 1-(4-hydroxycyclohexyl)pyrrolidin-2-one exhibited no significant activity (NS) at 100 µM [1][2]. This result provides a quantitative baseline establishing that the trans-hydroxycyclohexyl-pyrrolidinone scaffold lacks intrinsic 5-LOX inhibitory potency at concentrations up to 100 µM, distinguishing it from structurally related pyrrolidin-2-one derivatives that have demonstrated anti-inflammatory activity in similar assay systems [3]. The assay employed RBL-1 cells as the test system, with activity evaluated at a single concentration of 100 µM [1].

5-Lipoxygenase Enzyme Inhibition Inflammation

Commercial Purity Specifications: Vendor-Grade Comparative Analysis

1-(4-Hydroxycyclohexyl)pyrrolidin-2-one is available from commercial vendors with verifiable purity specifications. Leyan supplies the compound at 98% purity (Product No. 1567314) with documented stereochemical identity as 1-((1R,4r)-4-hydroxycyclohexyl)pyrrolidin-2-one . CymitQuimica offers the compound at minimum 95% purity (Ref: 3D-LKB61537), though product listing indicates discontinued availability as of 2019 . American Elements catalogs the compound with MDL MFCD26905212, indicating standardized identification for procurement traceability [1]. No vendor-supplied melting point, boiling point, or comprehensive solubility data are publicly available for this specific CAS number .

Purity Specification Procurement Quality Control

11β-HSD1 Inhibitor Scaffold: Class-Level Structure-Activity Evidence

The trans-4-hydroxycyclohexyl-pyrrolidin-2-one scaffold falls within the broader chemotype of cyclohexyl-substituted pyrrolidinones claimed as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1][2]. Eli Lilly patent US20090239911A1 discloses compounds of Formula I with cyclohexyl-substituted pyrrolidinone cores exhibiting 11β-HSD1 antagonist activity, with stereochemistry of the cyclohexyl substituent explicitly recognized as a determinant of inhibitory potency [1]. While no direct IC50 or Ki data for CAS 886615-37-8 against 11β-HSD1 have been located in public databases, the compound's structural features—trans-configured hydroxycyclohexyl moiety attached to an unsubstituted pyrrolidin-2-one core—position it as a minimal scaffold for structure-activity relationship (SAR) exploration within this target class [3].

11β-HSD1 Metabolic Disease Enzyme Inhibition

Antiproliferative Activity Screening: PubChem BioAssay HeLa Cell Data

1-(4-Hydroxycyclohexyl)pyrrolidin-2-one has been evaluated for antiproliferative activity against human HeLa cells in a PubChem BioAssay screen (WST8 assay, 48-hour incubation) [1]. The assay summary reports that among 6 tested compounds in the screen, 3 were active and 1 compound demonstrated activity ≤1 µM [1]. Specific activity data (IC50 or % inhibition values) for CAS 886615-37-8 within this screening panel are not disaggregated in the publicly available assay summary, precluding quantitative comparison. This screening inclusion confirms that the compound has been subjected to cytotoxicity assessment in a standardized cancer cell line model, providing a reference point for researchers considering this scaffold for cell-based studies [2].

Antiproliferative HeLa Cells Cytotoxicity Screening

Computed Physicochemical Properties: Predicted pKa and Solubility Context

Experimental physicochemical data (melting point, boiling point, measured solubility, logP) for 1-(4-hydroxycyclohexyl)pyrrolidin-2-one are not reported in public vendor datasheets or primary literature . However, structurally related pyrrolidinone derivatives provide class-level context: an analog compound bearing a hydroxycyclohexyl-pyrrolidinone scaffold has a predicted pKa of 9.86±0.15 and exhibits DMSO solubility exceeding 30 mg/mL with 3-month solution stability at -20°C [1]. The target compound (CAS 886615-37-8) contains one hydrogen bond donor (hydroxyl group) and two hydrogen bond acceptors (carbonyl oxygen, amide nitrogen), with a computed exact mass of 183.125928785 Da [2]. The trans-configuration and equatorial hydroxyl orientation may confer distinct solubility and hydrogen-bonding properties relative to cis-configured or non-hydroxylated analogs .

Physicochemical Properties pKa Solubility

Optimal Application Scenarios for 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one (CAS 886615-37-8) Procurement


Stereochemically Defined Building Block for 11β-HSD1 Inhibitor SAR Programs

Procure CAS 886615-37-8 when developing structure-activity relationship (SAR) studies for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors requiring a stereochemically defined trans-hydroxycyclohexyl-pyrrolidinone scaffold. The compound's (1R,4R) configuration and equatorial hydroxyl orientation provide a minimal, unsubstituted core for systematic derivatization at the pyrrolidinone ring [1]. This application is supported by patent disclosures establishing cyclohexyl-substituted pyrrolidinones as a validated 11β-HSD1 inhibitor chemotype [2].

Validated Negative Control for 5-Lipoxygenase Inhibition Assays

Employ CAS 886615-37-8 as a stereochemically characterized negative control in 5-lipoxygenase (5-LOX) enzyme inhibition screens. ChEMBL data confirm no significant activity at 100 µM in RBL-1 cell-based assays [3], providing a quantitative baseline for distinguishing genuine inhibitors from false positives. This application is particularly relevant for researchers screening pyrrolidinone-containing libraries for anti-inflammatory activity.

Chiral Intermediate for Asymmetric Synthesis of Bioactive Molecules

Utilize CAS 886615-37-8 as a chiral building block in asymmetric synthesis applications where defined stereochemistry is critical for downstream product enantiopurity. The rigid cyclohexyl framework and stereospecific trans-(1R,4R) configuration provide precise stereochemical control in reactions such as N-alkylation, acylation, or organometallic coupling . Vendor-supplied purity of 98% ensures minimal interference from stereoisomeric impurities .

Scaffold for Cell-Based Cytotoxicity Reference Compound

Consider CAS 886615-37-8 as a reference compound in HeLa cell cytotoxicity screening panels. The compound has been evaluated in a standardized PubChem BioAssay WST8 antiproliferative screen, providing documented exposure context for cell-based studies [4]. Researchers can establish their own dose-response curves using this characterized compound as a benchmark for evaluating novel pyrrolidinone derivatives in cancer cell line models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.